
Section 1: Chemical Identity and Significance
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Compound of Interest

Compound Name: Isoamyl acetoacetate

CAS No.: 2308-18-1

Cat. No.: B147136 Get Quote

Isoamyl acetoacetate is a β-keto ester, a class of compounds renowned for its utility as a

synthetic intermediate and its prevalence in flavor and fragrance applications. Its structure,

featuring both a ketone and an ester functional group, allows for a wide range of chemical

transformations, making it a valuable building block in organic synthesis. Understanding its

fundamental properties is the cornerstone of its effective application.

Table 1: Core Chemical Identifiers

Identifier Value Source

IUPAC Name
3-methylbutyl 3-
oxobutanoate

[1]

Synonyms
Isopentyl acetoacetate,

Acetoacetic acid isoamyl ester
[2][3]

CAS Number 2308-18-1 [3]

Molecular Formula C₉H₁₆O₃ [2]

Molecular Weight 172.22 g/mol [2]

| Chemical Structure | CH₃COCH₂COOCH₂CH₂CH(CH₃)₂ | |
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Section 2: Physicochemical Properties: A Practical
Perspective
The macroscopic behavior of a compound is dictated by its physical properties. For the

laboratory scientist, these values are critical for procedural design, from selecting an

appropriate purification method to determining suitable solvent systems.

Table 2: Key Physical and Chemical Properties of Isoamyl Acetoacetate
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Property Value
Scientific Implication &
Causality

Appearance Colorless, clear liquid
Indicates high purity;
absence of conjugated
chromophores.[2]

Odor

Ethereal, fruity, winey,

fermented apple-like, sweet

buttery

Volatility and molecular

structure contribute to its

characteristic scent, making it

valuable in the flavor and

fragrance industry.[2]

Boiling Point
222-224 °C (at 760 mmHg) 89-

91 °C (at 6 mmHg)

The high atmospheric boiling

point suggests strong

intermolecular forces. The

significant reduction in boiling

point under vacuum is critical;

it dictates that vacuum

distillation is the preferred

method for purification to

prevent thermal decomposition

that can occur at temperatures

above 200 °C.[1][2]

Specific Gravity 0.956 - 0.964 @ 25 °C

Being less dense than water

(1.0 g/mL), it will form the

upper organic layer during

aqueous extractions, a key

consideration for reaction

work-ups.[1]

Refractive Index 1.426 - 1.430 @ 20 °C

This property is a rapid and

non-destructive method for

assessing the purity of liquid

samples. A deviation from this

range can indicate the

presence of contaminants.[1]

[2]
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Property Value
Scientific Implication &
Causality

Solubility
Soluble in alcohol and oils;

Insoluble in water

The long alkyl chain (isoamyl

group) imparts significant

nonpolar character, leading to

miscibility with organic solvents

but poor solubility in water.

This is fundamental for

designing liquid-liquid

extraction protocols.[2]

Flash Point 101.67 °C (215 °F)

This relatively high flash point

classifies it as a combustible,

not flammable, liquid, which

informs storage and handling

requirements. It indicates that

it does not ignite easily under

ambient conditions.[1][3]

| Vapor Pressure | 0.167 mmHg @ 25 °C (estimated) | The low vapor pressure corresponds to

its relatively high boiling point and explains its persistence in formulations.[1] |

Section 3: Spectroscopic Profile for Structural
Verification
Confirming the identity and purity of a synthesized or purchased compound is a non-negotiable

step in research. The following spectroscopic data provide a definitive fingerprint for isoamyl
acetoacetate.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For isoamyl
acetoacetate, the electron ionization (EI) spectrum is characterized by fragmentation that

reflects its structure.

Table 3: Principal Mass Spectrometry Peaks (EI-MS)
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m/z (Mass-to-Charge
Ratio)

Relative Intensity Probable Fragment

43.0 99.99

[CH₃CO]⁺ (Acetyl cation) -
Often the base peak for
acetates and methyl
ketones.

70.0 55.44

[C₅H₁₀]⁺ (Isopentenyl cation

from cleavage and

rearrangement of the alcohol

moiety).

55.0 29.77
Further fragmentation of the

isopentenyl group.

41.0 21.42 [C₃H₅]⁺ (Allyl cation).

85.0 19.52
[CH₃COCH₂CO]⁺ (Acetoacetyl

cation).

Source: PubChem CID 61296[2]

Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present. As a β-keto ester,

isoamyl acetoacetate exhibits two distinct carbonyl absorptions.

Table 4: Characteristic Infrared (IR) Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Functional Group Rationale

~2960, 2875 Strong C-H Stretch (Alkyl)

Corresponds to the
sp³ C-H bonds in
the isoamyl and
acetyl groups.[4]

~1745 Strong C=O Stretch (Ester)

This is the

characteristic

absorption for the

ester carbonyl group.

[4]

~1720 Strong C=O Stretch (Ketone)

This absorption

corresponds to the

ketone carbonyl

group. The presence

of two distinct C=O

peaks is a hallmark of

a β-keto ester.[4]

| ~1150-1250 | Strong | C-O Stretch (Ester) | Represents the stretching vibration of the C-O

single bond in the ester linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and

connectivity of hydrogen atoms in the molecule.

Table 5: Predicted ¹H NMR Chemical Shifts
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~0.9 Doublet 6H -CH(CH₃)₂

~1.5 Quartet 2H -OCH₂CH₂CH-

~1.7 Multiplet 1H -CH₂CH(CH₃)₂

~2.2 Singlet 3H CH₃CO-

~3.4 Singlet 2H -COCH₂CO-

~4.1 Triplet 2H -OCH₂CH₂-

Note: These are predicted values; actual spectra may vary based on solvent and instrument.[5]

Section 4: Experimental Workflow: Synthesis and
Purification
A self-validating protocol is one where the steps are logically derived from the compound's

known properties and the outcomes at each stage can be clearly assessed. Here, we outline a

robust workflow for the preparation and purification of isoamyl acetoacetate.

Scientist's Rationale for Method Selection
While the Claisen condensation is a classic method for forming β-keto esters, a more direct

and often higher-yielding approach for a specific ester like isoamyl acetoacetate is the

transesterification of ethyl acetoacetate with isoamyl alcohol.[6] This reaction is typically acid-

catalyzed and driven to completion by removing the ethanol byproduct through distillation. This

method avoids the strong basic conditions of the Claisen condensation, which can sometimes

lead to side reactions.

Purification is dictated by the boiling point. The atmospheric boiling point of ~223 °C is

sufficiently high to risk decomposition. Therefore, vacuum distillation is the mandatory choice,

allowing the compound to boil at a much lower temperature (~90 °C), preserving its integrity.[1]

[2]
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Workflow Diagram: Synthesis to Pure Product
Part 1: Synthesis

Part 2: Aqueous Work-up

Part 3: Purification & Analysis

Reactants:
- Ethyl Acetoacetate

- Isoamyl Alcohol
- Acid Catalyst (e.g., p-TsOH)

Reaction Setup:
Heat to Reflux

(Remove Ethanol byproduct)

Combine in Flask

Cool & Quench:
Add to NaHCO₃ (aq)

Liquid-Liquid Extraction:
Extract with Diethyl Ether

Neutralize Acid

Dry Organic Layer:
Add Anhydrous MgSO₄

Isolate Product

Filter & Concentrate:
Remove MgSO₄

Rotary Evaporation

Purification:
Vacuum Distillation

(Collect fraction at 89-91°C @ 6 mmHg)

Crude Product

Analysis:
- GC-MS (Purity)

- IR / NMR (Identity)
- Refractive Index

Pure Product

Click to download full resolution via product page
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Caption: Workflow for Isoamyl Acetoacetate Synthesis and Purification.

Detailed Experimental Protocol: Synthesis
Apparatus Setup: Assemble a round-bottom flask with a distillation head, condenser, and

collection flask. This setup allows for the removal of the ethanol byproduct as it forms.

Charging the Flask: To the round-bottom flask, add isoamyl alcohol (1.0 eq), ethyl

acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).

Reaction: Heat the mixture to a gentle reflux. The lower-boiling ethanol (b.p. 78 °C) will distill

off, driving the equilibrium towards the product. Monitor the reaction progress using Thin

Layer Chromatography (TLC) or Gas Chromatography (GC).

Completion: Once the starting material is consumed (typically 2-4 hours), allow the reaction

mixture to cool to room temperature.

Detailed Experimental Protocol: Work-up and
Purification

Neutralization: Carefully pour the cooled reaction mixture into a separatory funnel containing

a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid

catalyst. Causality: Failure to neutralize the acid will interfere with the extraction and can

cause degradation during distillation.

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic

layers.

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove

residual water.

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Causality: Water

must be removed as it will co-distill with the product and affect purity measurements.

Concentration: Filter off the MgSO₄ and concentrate the filtrate using a rotary evaporator to

remove the diethyl ether solvent.
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Vacuum Distillation: Transfer the crude oil to a distillation apparatus suitable for vacuum.

Apply vacuum (target ~6 mmHg) and gently heat. Collect the fraction boiling between 89-91

°C.[1][2]

Characterization: Confirm the purity and identity of the collected fraction using GC-MS, IR,

NMR, and by measuring its refractive index.

Section 5: Safety and Handling
Professional laboratory practice demands a thorough understanding of a chemical's hazards.

Isoamyl acetoacetate is classified as an irritant.

Table 6: GHS Hazard Information

Pictogram Signal Word Hazard Statements
Precautionary
Statements

|

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. | P264: Wash skin
thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face
protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and
easy to do. Continue rinsing. | Source: TCI America[3]

Expert Insight on Handling: The primary hazards are dermal and ocular. The causality for

requiring specific personal protective equipment (PPE) is direct:

Nitrile Gloves: Provide a sufficient barrier against incidental skin contact.

Safety Goggles/Glasses: Essential to prevent splashes from causing serious eye irritation.

Laboratory Coat: Protects skin and clothing from spills. All handling should be performed in a

well-ventilated fume hood to avoid inhalation of any aerosolized droplets or vapors,

especially when heating.

Section 6: Applications in Research and Industry
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The physical properties of isoamyl acetoacetate directly influence its primary applications:

Flavoring Agent: Its pleasant, fruity odor and relatively low volatility allow it to be used as a

flavor component in food products. It is recognized as a flavoring agent by regulatory bodies.

[2]

Fragrance Component: Used to impart sweet, fruity top notes in fragrances for cosmetics,

shampoos, and lotions.[1]

Synthetic Intermediate: As a β-keto ester, the α-protons (the CH₂ group between the

carbonyls) are acidic and can be deprotonated to form a nucleophilic enolate. This enolate

can then be used to form new carbon-carbon bonds, a cornerstone of organic synthesis.

This guide provides a comprehensive, practical overview of isoamyl acetoacetate, grounding

its physical data in the context of real-world laboratory applications. By understanding the "why"

behind the data, researchers can handle, synthesize, and utilize this versatile compound with

greater efficiency and safety.

References
The Good Scents Company. (n.d.). isoamyl acetoacetate. Retrieved from [Link]1]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 61296, Isoamyl acetoacetate. Retrieved from [Link]2]

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.

Retrieved from [Link]]

University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR Absorption Table.

Retrieved from [Link]4]

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann

Condensation. Retrieved from [Link]]

ResearchGate. (n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol.

Retrieved from [Link]6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b147136?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Isoamyl-acetoacetate
http://www.thegoodscentscompany.com/data/rw1003181.html
https://www.benchchem.com/product/b147136?utm_src=pdf-body
https://www.benchchem.com/product/b147136?utm_src=pdf-body
http://www.thegoodscentscompany.com/data/rw1121881.html[
http://www.thegoodscentscompany.com/data/rw1003181.html
https://www.benchchem.com/product/b147136?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Isoamyl-acetoacetate[
https://pubchem.ncbi.nlm.nih.gov/compound/Isoamyl-acetoacetate
https://www.organic-chemistry.org/synthesis/C2O/keto-carboxylic-compounds.shtm[
https://www.chem.wisc.edu/areas/reich/handouts/ir/ir-table.htm[
https://webspectra.chem.ucla.edu/irtable.html
https://www.masterorganicchemistry.com/2018/09/14/claisen-condensation/[
https://www.researchgate.net/publication/349981886_Synthesis_of_b-ketoesters_using_Acetyl_meldrum's_acid_with_alcohol[
https://www.researchgate.net/figure/Synthesis-of-b-ketoesters-using-Acetyl-meldrums-acid-with-alcohol_fig18_355675165
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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